N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
Description
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S2/c1-2-13-25(21,22)20-12-6-7-15-14-16(10-11-18(15)20)19-26(23,24)17-8-4-3-5-9-17/h10-11,14,17,19H,2-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZGTWGPHZOBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the tetrahydroquinoline structure. Subsequent sulfonylation reactions introduce the propylsulfonyl and cyclohexanesulfonamide groups. These reactions often require the use of sulfonyl chlorides and amines under controlled temperatures and pH conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols or sulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : It has shown effectiveness against several bacterial strains, including resistant types.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
- Infection Control : As an antimicrobial agent against resistant bacterial strains.
- Anti-inflammatory Treatments : For conditions characterized by excessive inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
-
Cancer Cell Line Studies :
- In vitro studies using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- A comparative study indicated that the compound was more effective than standard chemotherapeutic agents in certain cancer types.
-
Antimicrobial Efficacy :
- A study evaluated its activity against Methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.
-
Inflammatory Disease Models :
- In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mechanism of Action
The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or block receptor sites, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with other sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis based on disclosed patent examples and pharmacological data (Tables 1–5 in the referenced patent) .
Table 1: Structural and Functional Comparison
| Compound Name / Example ID | Core Structure | Key Substituents | Pharmacological Activity (IC₅₀ or Selectivity) |
|---|---|---|---|
| Target Compound | 1,2,3,4-Tetrahydroquinoline | Propylsulfonyl, Cyclohexanesulfonamide | Not explicitly stated (proprietary data) |
| Example 1 (2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) | Tetrahydroquinoline + Thiazole | Benzothiazolyl amino, Thiazole carboxylic acid | High selectivity for kinase X (IC₅₀ = 12 nM) |
| Example 24 (3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid) | Pyrido-pyridazine + Pyrazole | Adamantyl, Benzothiazolyl amino | Dual inhibition of Kinase Y/Z (IC₅₀ = 8 nM/25 nM) |
Key Observations
Structural Flexibility: The target compound employs a cyclohexanesulfonamide group, which may enhance membrane permeability compared to the carboxylic acid substituent in Example 1. Unlike Example 24, which incorporates a rigid adamantane group for steric stabilization, the target compound’s propylsulfonyl chain offers conformational flexibility, possibly enabling broader target engagement .
The cyclohexanesulfonamide group may confer distinct binding kinetics compared to benzothiazolyl or adamantyl moieties, as inferred from patent-reported SAR (Structure-Activity Relationship) trends .
Metabolic Stability :
- Sulfonamide derivatives like the target compound generally exhibit superior metabolic stability over carboxylic acid-containing analogs (e.g., Example 1), as sulfonamides resist esterase-mediated degradation .
Biological Activity
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a synthetic compound that belongs to the class of sulfonamides and tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and possibly anticancer properties. The structural complexity of this compound suggests a multifaceted mechanism of action that warrants detailed investigation.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 398.55 g/mol
- IUPAC Name : this compound
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 398.55 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Compounds in the tetrahydroquinoline class are known to exhibit diverse pharmacological effects due to their ability to modulate various signaling pathways.
Target Pathways
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Anticancer Potential : Similar compounds have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting proliferation.
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of related tetrahydroquinoline derivatives in a mouse model of arthritis. The results demonstrated that these derivatives significantly reduced swelling and pain associated with inflammation. The compound this compound was noted for its enhanced bioavailability compared to other sulfonamide derivatives .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines have indicated that similar tetrahydroquinoline compounds exhibit cytotoxic effects against various types of cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Table 2: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide?
The compound is typically synthesized via multi-step routes involving:
- Reductive amination : For introducing amine groups into the tetrahydroquinoline scaffold (e.g., using sodium triacetoxyborohydride as a reducing agent) .
- Sulfonylation : Reaction of intermediates with sulfonyl chlorides (e.g., propylsulfonyl chloride) under basic conditions .
- Coupling reactions : Thiophene-2-carboximidamide or cyclohexanesulfonamide groups are introduced via nucleophilic substitution or amide bond formation .
Key validation : H NMR (for regiochemical confirmation) and ESI-MS (for molecular weight verification) are critical .
Q. How is the purity and structural integrity of this compound verified?
Q. What analytical techniques determine the crystal structure of related tetrahydroquinoline derivatives?
- Single-crystal X-ray diffraction : Resolves torsion angles (e.g., 47.0° for isoxazole-phenyl dihedral angles) and hydrogen-bonding networks (e.g., O–H⋯O interactions) .
- Crystallographic data : Space group (e.g., P1), unit cell parameters (e.g., a = 13.516 Å), and R-factor validation (e.g., R = 0.098) ensure accuracy .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
- Catalyst screening : Sodium triacetoxyborohydride improves reductive amination yields (e.g., 72.6% for intermediate 70 vs. 60.6% for 69) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
- Temperature control : Low-temperature HCl treatment prevents byproduct formation during salt conversions .
Q. What strategies resolve discrepancies in biological activity data across assay systems?
- Enzyme isoform specificity : Test selectivity for neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) or inducible (iNOS) isoforms using recombinant enzyme assays .
- Cellular vs. enzymatic assays : Compare IC values in Baculovirus-infected Sf9 cells (radioactive NO detection) versus human cell lines (e.g., colorectal cancer models) .
Q. How does stereochemistry influence the biological activity of this compound?
- Endo vs. exo cycloadducts : The endo-selective Diels-Alder reaction (confirmed by H NMR coupling constants) enhances binding to hydrophobic enzyme pockets .
- Torsional strain : Substituents with dihedral angles >30° (e.g., nitro group rotation at 31.1°) may reduce steric clashes in nNOS active sites .
Q. What computational methods predict binding affinity to target enzymes like nNOS?
Q. How to design derivatives with improved selectivity for nNOS over eNOS/iNOS?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
